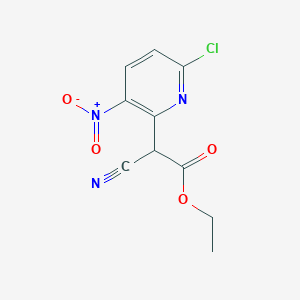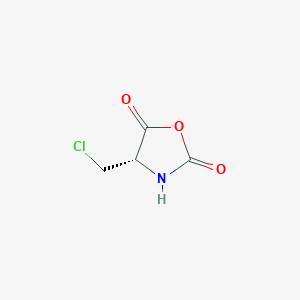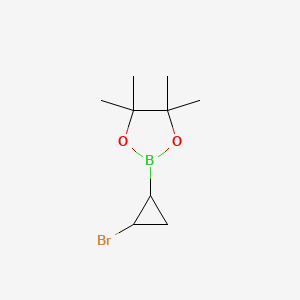
2-(3-Chloropropyl)-6-fluoroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-6-fluoroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 3-chloropropyl group at the 2-position and a fluorine atom at the 6-position. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-6-fluoroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoroquinazoline, which can be obtained through various methods, including the cyclization of appropriate precursors.
Substitution Reaction: The 3-chloropropyl group is introduced through a nucleophilic substitution reaction. This involves reacting 6-fluoroquinazoline with 3-chloropropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(3-Chloropropyl)-6-fluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: Under specific conditions, the compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced quinazoline derivatives.
科学研究应用
2-(3-Chloropropyl)-6-fluoroquinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is explored for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(3-Chloropropyl)-6-chloroquinazoline: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Chloropropyl)-4-fluoroquinazoline: Similar structure but with the fluorine atom at the 4-position.
2-(3-Chloropropyl)-6-methylquinazoline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(3-Chloropropyl)-6-fluoroquinazoline is unique due to the specific positioning of the fluorine atom at the 6-position, which can influence its chemical reactivity and biological activity. The presence of the 3-chloropropyl group also adds to its versatility in undergoing various chemical transformations.
属性
分子式 |
C11H10ClFN2 |
|---|---|
分子量 |
224.66 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-6-fluoroquinazoline |
InChI |
InChI=1S/C11H10ClFN2/c12-5-1-2-11-14-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7H,1-2,5H2 |
InChI 键 |
XFYYQXJHUWVIGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=NC=C2C=C1F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)

![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)

![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)


![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)

